molecular formula C6H8N2O2S B1451383 Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate CAS No. 869108-50-9

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Cat. No. B1451383
CAS RN: 869108-50-9
M. Wt: 172.21 g/mol
InChI Key: VMVKZLLIEGQHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.21 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate involves the reaction of hydrazonoyl halides with alkyl carbothioates . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The linear formula of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is C6H8N2O2S . The structure of the synthesized compound was confirmed using IR, 1 H NMR, C, H, N analysis, and LCMS .


Physical And Chemical Properties Analysis

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate has a boiling point of 268.4±23.0 °C . Its density is predicted to be 1.265±0.06 g/cm3 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Antimicrobial Activity

1,3,4-thiadiazole derivatives, including Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, have been found to exhibit potent antimicrobial activity . They have shown a broad spectrum of activity against various pathogens, including E. coli, B. mycoides, and C. albicans .

Antifungal Activity

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate may be used in the preparation of compounds with potent fungicidal activity . This includes 1,2,3-thiadiazole bearing hydrazone derivatives .

Anticancer Activity

1,3,4-thiadiazole moiety, which is present in Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, has been associated with anticancer activity . This makes it a potential candidate for the development of new anticancer drugs.

Antidiabetic Activity

1,3,4-thiadiazole derivatives have also been associated with antidiabetic activity . This suggests that Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate could potentially be used in the treatment of diabetes.

Antihypertensive Activity

The 1,3,4-thiadiazole moiety has been linked to antihypertensive activity . This suggests that Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate could potentially be used in the management of high blood pressure.

Anti-inflammatory Activity

1,3,4-thiadiazole derivatives have been found to exhibit anti-inflammatory activity . This suggests that Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate could potentially be used in the treatment of inflammatory conditions.

Anticonvulsant Activity

1,3,4-thiadiazole derivatives, including Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, have been associated with anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other seizure disorders.

Antiviral Activity

The 1,3,4-thiadiazole moiety has been associated with antiviral activity . This suggests that Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate could potentially be used in the treatment of viral infections.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVKZLLIEGQHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869108-50-9
Record name ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.